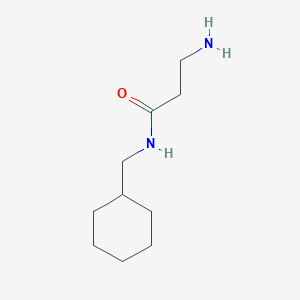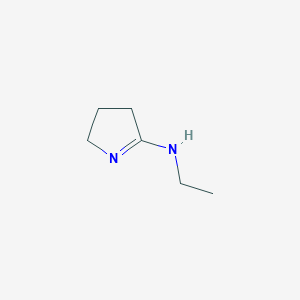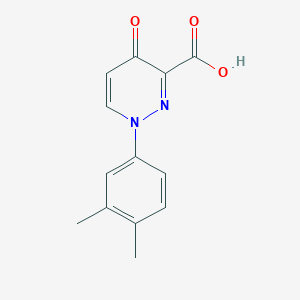
Benzeneacetamide, 2-fluoro--alpha--hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 2-fluoro–alpha–hydroxy- typically involves the reaction of benzeneacetamide with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of Benzeneacetamide, 2-fluoro–alpha–hydroxy- may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Benzeneacetamide, 2-fluoro–alpha–hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is explored for its potential use in drug formulations . Its ability to interact with specific enzymes and receptors makes it a candidate for developing new medications .
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates . Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-fluoro–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors . The compound may inhibit or activate specific pathways, leading to desired biological effects . For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .
Comparison with Similar Compounds
Benzeneacetamide: Lacks the fluorine atom and hydroxy group, resulting in different chemical properties.
2-Fluoroacetamide: Contains a fluorine atom but lacks the benzene ring, leading to distinct reactivity.
Alpha-hydroxyacetamide: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness: Benzeneacetamide, 2-fluoro–alpha–hydroxy- is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific reactivity and biological activity . This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
WFZICMDFFOXVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)



